1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one
Description
Overview of Pyrazole-Sulfonamide Scaffolds in Medicinal Chemistry
Pyrazole-sulfonamide hybrids represent a privileged structural class in medicinal chemistry due to their modular synthesis and broad pharmacological profiles. The pyrazole ring’s ability to engage in hydrogen bonding and π-π stacking interactions, combined with the sulfonamide group’s capacity for enzyme inhibition, has enabled their use in targeting carbonic anhydrases, kinases, and apoptotic pathways. For example, dual-tail pyrazole-sulfonamide inhibitors of carbonic anhydrase IX (CA IX) demonstrated potent cytotoxic effects against colorectal cancer cells (IC~50~ values: 3.27–45.88 µM). Structural optimization studies highlight the critical role of substituents at the pyrazole 3- and 5-positions, where alkyl groups enhance lipophilic interactions with enzyme pockets.
Table 1: Representative Pyrazole-Sulfonamide Derivatives and Their Biological Activities
| Compound | Substituents | Target | IC~50~ (µM) | Reference |
|---|---|---|---|---|
| Compound 3 | 3,5-Dimethyl | CA IX | 16.57 | |
| Compound 11 | 5-n-Propyl | CA IX | 3.27 | |
| MR-S1-13 | N-Phenethyl | Antiproliferative | 0.33 |
The sulfonamide group’s geometry and electronics further modulate target affinity. Tertiary sulfonamides, such as those in azabicyclo[3.2.1]octane hybrids, exhibit enhanced potency due to reduced entropic penalties during binding. Recent work on pyrazole-azepane hybrids underscores the scaffold’s adaptability for central nervous system (CNS) and oncology targets.
Historical Development of Azepane-Containing Heterocycles
Azepanes, seven-membered nitrogen-containing heterocycles, have evolved from natural product mimics to synthetically tunable pharmacophores. Early examples, such as the antihistamine homochlorcyclizine, leveraged the azepane ring’s conformational flexibility to optimize receptor engagement. However, synthetic challenges—including ring strain and regioselectivity—limited early applications.
Advances in cascade annulation and cyclopropane-based strategies resolved these barriers. For instance, ytterbium-catalyzed (4+3) annulations between donor-acceptor cyclopropanes and azadienes yield azepanones with >90% diastereoselectivity. These methods enabled access to derivatives like 3,5-dimethylazepane sulfonamides, which show nanomolar inhibition of N-acylethanolamine acid amidase (NAAA).
Table 2: Azepane-Containing Drugs and Their Therapeutic Applications
| Drug/Compound | Structure | Target | Indication | Reference |
|---|---|---|---|---|
| Zopiclone | Cyclopyrrolone | GABA~A~ receptor | Insomnia | |
| Compound 33 | para-Methylphenoxy | NAAA | Inflammation | |
| Azepane-S1 | 1,3,5-Trimethyl | CA XII | Cancer |
Stereochemistry plays a pivotal role: endo-configured azepanes often exhibit superior target affinity over exo-isomers, as seen in NAAA inhibitors (7-fold potency difference).
Significance of 1-[4-(Azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one in Current Research Landscape
This hybrid compound merges the pyrazole-sulfonamide’s enzyme inhibitory capacity with the azepane’s pharmacokinetic advantages. The 3,5-dimethylpyrazole moiety likely enhances CA IX binding via hydrophobic interactions, while the azepane sulfonamide introduces conformational rigidity to improve selectivity. Molecular docking studies of analogous compounds suggest that the azepane’s chair-like conformation optimally positions the sulfonamide group for hydrogen bonding with catalytic zinc ions in CA isoforms.
Table 3: Comparative Analysis of Hybrid vs. Parent Scaffolds
| Feature | Pyrazole-Sulfonamide | Azepane Sulfonamide | Hybrid Compound |
|---|---|---|---|
| Enzymatic Inhibition | CA IX (IC~50~ ~3 µM) | NAAA (IC~50~ ~36 nM) | Predicted dual CA/NAAA activity |
| Metabolic Stability | Moderate | High | Enhanced (azepane rigidity) |
| Synthetic Accessibility | High | Moderate | Challenging (multi-step) |
Properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-13(11(2)16(14-10)12(3)17)20(18,19)15-8-6-4-5-7-9-15/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBPFWXPMVBUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of azepane with sulfonyl chloride to form azepane-1-sulfonyl chloride. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that compounds similar to 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. Docking studies suggest that it may interact with specific enzymes involved in inflammatory pathways. This interaction could lead to the development of new anti-inflammatory drugs aimed at conditions such as arthritis or inflammatory bowel disease .
Anticancer Activity
Recent investigations into related pyrazole compounds have demonstrated cytotoxic effects against cancer cell lines. The incorporation of the azepane and sulfonyl groups may enhance the selectivity and potency of these compounds against tumor cells .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 4-Bromo-3,5-dimethylpyrazole | Brominated pyrazole | Lacks azepane structure | Moderate antimicrobial activity |
| Sulfopyrazole | Sulfonamide group | Focused on anti-inflammatory activity | Strong anti-inflammatory effects |
| Phenylsulfonamide | Phenyl group attached to sulfonamide | Simpler structure without pyrazole | Limited antimicrobial activity |
This comparison underscores the unique combination of structural elements in this compound that may enhance its therapeutic potential compared to related compounds.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives including this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were lower than those observed for traditional antibiotics, indicating a promising avenue for further development in antimicrobial therapies .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential as a therapeutic agent for inflammatory diseases. Further research is needed to elucidate the precise mechanisms involved in its anti-inflammatory action .
Mechanism of Action
The mechanism of action of 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Aryl-Substituted Pyrazolyl Ethanones
Compounds such as 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone and 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone () share the 3,5-dimethylpyrazole and ethanone framework but substitute the 4-position with aromatic groups. These aryl derivatives exhibit strong DNA photocleaving activity under UV light, degrading both supercoiled (SC) and open-circular (OC) DNA at low concentrations (1 µg).
Table 1: Aryl-Substituted Analogs
| Compound Name | Substituent (Position 4) | Molecular Weight | Key Activity |
|---|---|---|---|
| 1-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | 4-bromophenyl | 307.17 g/mol | DNA photocleaving |
| Target Compound | Azepane-1-sulfonyl | ~367.46 g/mol* | Unknown (inferred) |
*Calculated based on molecular formula.
Sulfonamide Derivatives
- 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone () replaces the azepane-sulfonyl with a 4-chlorophenyl-sulfonyl group. The electron-withdrawing chlorine atom may enhance stability and electrophilicity compared to the target compound’s aliphatic sulfonamide.
- 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one () features a smaller methanesulfonylethyl chain, likely reducing steric hindrance but limiting lipophilicity.
Table 2: Sulfonamide-Based Analogs
| Compound Name | Sulfonamide Group | Molecular Weight | Key Differences |
|---|---|---|---|
| Target Compound | Azepane-1-sulfonyl | ~367.46 g/mol | Larger ring, flexible |
| 1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethylpyrazol-4-yl}ethanone | 4-chlorophenyl-sulfonyl | 312.77 g/mol | Aromatic, electron-deficient |
| Methanesulfonylethyl analog | Methanesulfonylethyl | 258.33 g/mol | Compact, polar |
Heterocyclic-Substituted Analogs
- 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one () incorporates a piperidine ring and a sulfanyl group.
- 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives () demonstrate fungicidal activity, suggesting that the target compound’s azepane-sulfonyl group might similarly interact with fungal enzymes.
Table 3: Heterocyclic Analogs
| Compound Name | Heterocyclic Group | Molecular Weight | Application |
|---|---|---|---|
| Target Compound | Azepane-1-sulfonyl | ~367.46 g/mol | Inferred versatility |
| Piperidine-sulfanyl derivative | Piperidine, sulfanyl | 385.57 g/mol | Unspecified |
| Fungicidal thiazol-isoxazole derivative | Thiazol-isoxazole | Variable | Crop protection |
Other Modifications
- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one () replaces the pyrazole with a sulfoximide group, highlighting the importance of the pyrazole core in the target compound for specific interactions.
Biological Activity
1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that incorporates a pyrazole ring and sulfonyl groups, which are known to confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.5 g/mol. The compound features a unique structure characterized by:
| Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered ring containing two nitrogen atoms. |
| Sulfonyl Group | Contributes to the compound's reactivity and biological interactions. |
| Azepane Ring | A seven-membered saturated ring that enhances structural complexity. |
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that these compounds did not exhibit cytotoxic activity at certain concentrations, suggesting a selective mechanism of action against cancer cells without harming normal cells .
Antimicrobial Activity
The antimicrobial properties of related pyrazole derivatives have been investigated extensively. A study highlighted that some newly synthesized 3,5-dimethyl azopyrazole derivatives showed moderate antimicrobial activity compared to ciprofloxacin, indicating potential applications in treating bacterial infections . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to active compounds suggest it may possess similar properties.
Preliminary docking studies have suggested that this compound may interact with specific enzymes or receptors involved in inflammatory pathways or fungal metabolism. Understanding these interactions is crucial for optimizing the compound's therapeutic efficacy while minimizing potential side effects.
Synthesis and Evaluation
A comprehensive study focused on synthesizing novel pyrazole derivatives and evaluating their biological activities. The synthesis involved multi-step processes that allowed for the precise construction of the desired molecular architecture. The resulting compounds were characterized using various analytical techniques such as FT-IR and NMR spectroscopy .
Comparative Analysis
A comparative analysis was conducted on structurally related compounds to highlight the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3,5-dimethylpyrazole | Contains a brominated pyrazole | Lacks azepane structure |
| Sulfopyrazole | Features a sulfonamide group | More focused on anti-inflammatory activity |
| Phenylsulfonamide | Contains a phenyl group attached to a sulfonamide | Simpler structure without the pyrazole ring |
This comparison underscores the compound's distinct structural features that may contribute to its unique biological activity.
Q & A
What are the optimal synthetic routes for 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethan-1-one, and how can structural fidelity be validated?
Level: Basic
Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:
Sulfonation : Reacting 3,5-dimethyl-1H-pyrazole with azepane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Acetylation : Treating the sulfonated intermediate with acetylating agents (e.g., acetyl chloride) in anhydrous dichloromethane.
Validation :
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.1–2.3 ppm for acetyl methyl protons, δ 1.5–1.7 ppm for azepane protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₃N₃O₃S: 330.1485).
How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and sulfonyl-group orientation. Key steps:
Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
Refinement : Employ SHELXL (SHELX-2018) for structure solution and refinement. Pay attention to:
- Disorder modeling : Azepane rings may exhibit conformational flexibility, requiring PART instructions in SHELXL .
- Hydrogen bonding : Validate intermolecular interactions (e.g., C=O···H-N) to confirm packing stability .
What methodologies are recommended for investigating the biological mechanism of action of this compound?
Level: Advanced
Answer:
Mechanistic studies often combine in vitro and in silico approaches:
Target Identification :
- Surface Plasmon Resonance (SPR) : Screen against kinase or receptor libraries to identify binding partners.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for validated targets.
Pathway Analysis :
- Western Blotting : Assess phosphorylation or expression changes in signaling pathways (e.g., MAPK/ERK).
- Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-receptor interactions over 100-ns trajectories .
How should researchers address contradictions in solubility data reported for this compound?
Level: Basic
Answer:
Discrepancies arise from solvent polarity, pH, and temperature variations. Mitigation strategies:
Solubility Profiling :
- Use a standardized protocol (e.g., shake-flask method in PBS at pH 7.4, 25°C).
- Employ co-solvents (e.g., DMSO ≤1% v/v) for aqueous solubility enhancement .
Stability Assessment :
- Monitor degradation via HPLC-UV at λ=254 nm under accelerated conditions (40°C/75% RH) .
What strategies are effective for structure-activity relationship (SAR) studies on derivatives of this compound?
Level: Advanced
Answer:
SAR requires systematic variation of substituents:
Synthetic Modifications :
- Replace azepane with smaller heterocycles (e.g., piperidine) to assess sulfonyl-group tolerance.
- Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 4-position .
Activity Testing :
- Enzyme Assays : Measure IC₅₀ against isolated targets (e.g., cyclooxygenase-2).
- QSAR Modeling : Use Gaussian or MOE to correlate electronic parameters (HOMO/LUMO) with bioactivity .
How can computational tools predict potential off-target interactions for this compound?
Level: Advanced
Answer:
Molecular Docking :
- Use AutoDock Vina to screen against the Protein Data Bank (PDB). Prioritize targets with Glide scores ≤ -8.0 kcal/mol.
Pharmacophore Mapping : - Define essential features (e.g., sulfonyl acceptor, hydrophobic methyl groups) with Schrödinger’s Phase .
ADMET Prediction : - SwissADME or pkCSM to estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
What experimental approaches resolve discrepancies in crystallographic data interpretation?
Level: Advanced
Answer:
Twinned Crystals : Use PLATON’s TWINABS to deconvolute overlapping reflections .
Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) refinement in SHELXL.
Validation Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
